![molecular formula C16H20N3O+ B1597229 N-[3-(benzylamino)propyl]pyridine-3-carboxamide CAS No. 435345-20-3](/img/structure/B1597229.png)

N-[3-(benzylamino)propyl]pyridine-3-carboxamide

Übersicht

Beschreibung

“N-[3-(benzylamino)propyl]pyridine-3-carboxamide”, also known as BPC157, is a synthetic peptide that has attracted attention in scientific research due to its potential therapeutic applications1.

Synthesis Analysis

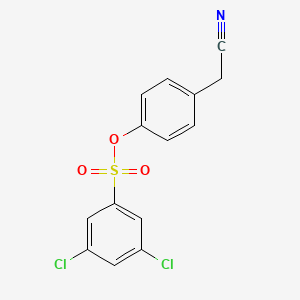

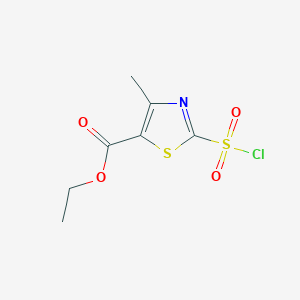

The synthesis of similar compounds has been reported in the literature. For instance, the organic compound 3-pyridylnicotinamide, also known as N-(pyridin-3-yl)nicotinamide, is synthesized through the reaction of nicotinoyl chloride and 3-aminopyridine2. However, specific synthesis methods for “N-[3-(benzylamino)propyl]pyridine-3-carboxamide” were not found in the retrieved papers.Molecular Structure Analysis

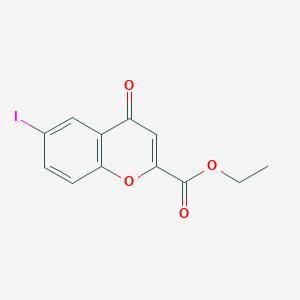

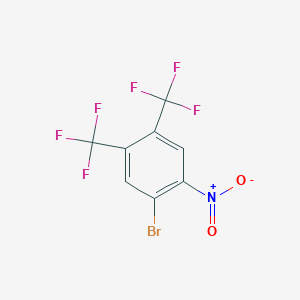

The molecular formula of “N-[3-(benzylamino)propyl]pyridine-3-carboxamide” is C16H20N3O+ and its molecular weight is 270.35 g/mol1. Detailed structural parameters could not be found in the retrieved papers.

Chemical Reactions Analysis

Specific chemical reactions involving “N-[3-(benzylamino)propyl]pyridine-3-carboxamide” were not found in the retrieved papers.Physical And Chemical Properties Analysis

The physical and chemical properties of “N-[3-(benzylamino)propyl]pyridine-3-carboxamide” are not specified in the retrieved papers.Wissenschaftliche Forschungsanwendungen

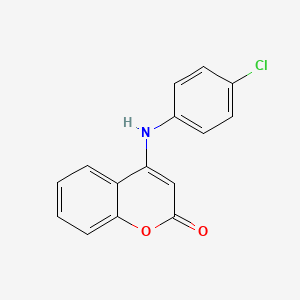

1. Antimicrobial Evaluation

- Application Summary: Aminodehalogenation of 3-chloropyrazine-2-carboxamide with variously substituted benzylamines yielded a series of fifteen 3-benzylaminopyrazine-2-carboxamides . These compounds were evaluated for their antimicrobial properties.

- Methods of Application: The compounds were synthesized through aminodehalogenation and then tested in vitro against Mycobacterium tuberculosis H37Rv .

- Results: Four compounds possessed in vitro whole cell activity against Mycobacterium tuberculosis H37Rv that was at least equivalent to that of the standard pyrazinamide. MIC values ranged from 6 to 42 µM .

2. Antimycobacterial and Antibacterial Evaluation

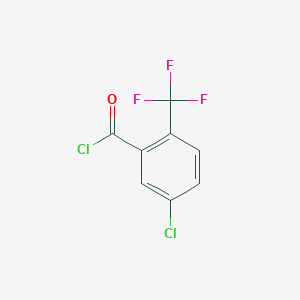

- Application Summary: A series of substituted N-benzyl-3-chloropyrazine-2-carboxamides were prepared and evaluated for their antimycobacterial and antibacterial properties .

- Methods of Application: The compounds were synthesized through aminolysis of the acyl chloride. The final compounds were tested against four mycobacterial strains .

- Results: N-(2-methylbenzyl)-3-((2-methylbenzyl)amino)pyrazine-2-carboxamide and N-(3,4-dichlorobenzyl)-3-((3,4-dichlorobenzyl)amino)pyrazine-2-carboxamide proved to be the most effective against Mycobacterium tuberculosis H37Rv, with MIC = 12.5 μg·mL−1 .

3. Anti-tubercular Agents

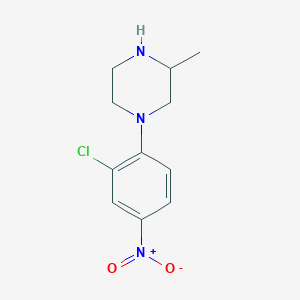

- Application Summary: A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

3. Anti-tubercular Agents

- Application Summary: A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

- Methods of Application: The compounds were synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

- Results: Among the tested compounds, five compounds from Series-I and one compound from Series-II exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .

4. Synthesis of 3-Substituted Piperidines

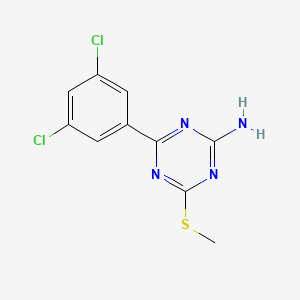

- Application Summary: The rhodium catalyst proved to be more effective when 3-substituted piperidines bearing partially fluorinated groups were synthesized .

- Methods of Application: The reaction took place under milder conditions and required significantly less time .

- Results: This method provides a new approach to synthesize 3-substituted piperidines .

Safety And Hazards

Specific safety and hazard information for “N-[3-(benzylamino)propyl]pyridine-3-carboxamide” was not found in the retrieved papers.

Zukünftige Richtungen

The future directions for “N-[3-(benzylamino)propyl]pyridine-3-carboxamide” are not specified in the retrieved papers.

Please note that this analysis is based on the information available in the retrieved papers and may not be comprehensive. For more detailed information, further research and consultation with experts in the field may be necessary.

Eigenschaften

IUPAC Name |

N-[3-(benzylamino)propyl]pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O/c20-16(15-8-4-9-18-13-15)19-11-5-10-17-12-14-6-2-1-3-7-14/h1-4,6-9,13,17H,5,10-12H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSPOJVVBIKEBIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNCCCNC(=O)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-(benzylamino)propyl]pyridine-3-carboxamide | |

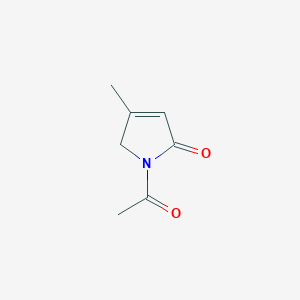

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2,6-Dichlorobenzyl)oxy]-5-nitrobenzaldehyde](/img/structure/B1597151.png)

![[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B1597167.png)